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Compound of Interest |

Compound Name: 2-(Chloroethynyl)-5-nitrofuran
CAS No.: 63708-89-4

Cat. No.: B8694481

. J

Executive Summary & Rationale

The resurgence of interest in the nitrofuran scaffold stems from the urgent need to combat
antimicrobial resistance (AMR), particularly in Gram-negative pathogens like E. coli and K.
pneumoniae. While traditional nitrofurans (e.g., nitrofurantoin) rely primarily on nitroreductase-
mediated bioactivation to generate reactive radical species, the incorporation of a 2-
(chloroethynyl) moiety introduces a secondary, covalent mechanism of action.

This guide details the development of 2-(chloroethynyl)-5-nitrofuran (CNF-1). The
chloroethynyl group functions as a highly reactive electrophile (Michael acceptor), capable of
alkylating critical bacterial thiols and DNA bases, thereby potentiating the bactericidal activity of
the nitrofuran core.

Key Advantages of CNF-1:

» Dual Mechanism: Oxidative stress generation via nitro-reduction + Covalent alkylation via the
chloroalkyne tail.

o Evading Resistance: The dual-target approach reduces the likelihood of single-point
mutation resistance.
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e Potency: Enhanced activity against multidrug-resistant (MDR) strains compared to parent
nitrofurans.

Safety Warninqg: High-Energy Functional Groups

CRITICAL HAZARD ALERT: Chloroalkynes and low-molecular-weight nitro compounds are

potentially explosive and shock-sensitive.
e Scale Limit: Do not exceed 500 mg scale for initial synthesis steps.

e Shielding: All reactions involving the formation of the chloroethynyl group must be performed
behind a blast shield.

e Temperature: Never heat the isolated chloroalkyne neat. Store in solution at -20°C.

Chemical Synthesis Protocol
Retrosynthetic Analysis & Pathway

The synthesis strategy avoids direct nitration of a pre-formed chloroalkyne (high explosion risk).
Instead, we utilize a Sonogashira coupling followed by terminal chlorination.

Reaction Scheme (DOT Visualization):

5-Nitro-2-iodofuran
(Starting Material)

TMS-Acetylene .
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Intermediate 1: Acetone, 0°

2-((TMS)ethynyl)-5-nitrofuran

Target (CNF-1):
2-(Chloroethynyl)-5-nitrofuran

Intermediate 2:
2-Ethynyl-5-nitrofuran

Figure 1: Synthetic Route for 2-(Chloroethynyl)-5-nitrofuran
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Step-by-Step Protocol
Step 1: Sonogashira Coupling

» Reagents: Dissolve 5-nitro-2-iodofuran (1.0 eq) in anhydrous THF under Argon.

o Catalyst: Add Pd(PPhs)2Cl2 (0.05 eq) and Cul (0.10 eq).

o Addition: Add trimethylsilylacetylene (1.2 eq) followed by triethylamine (3.0 eq) dropwise.

o Reaction: Stir at Room Temperature (RT) for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2).

o Workup: Filter through a Celite pad. Concentrate in vacuo. Purify via silica gel flash
chromatography.

o Yield Target: >85% (Yellow solid).

Step 2: Desilylation
¢ Reaction: Dissolve the TMS-intermediate in MeOH. Add K2COs (1.5 eq) at 0°C.

» Duration: Stir for 30 mins at 0°C. Do not let the reaction warm significantly to avoid
polymerization.

o Workup: Dilute with cold water, extract with Et2z0. Dry over MgSOa.

o Caution: The terminal alkyne intermediate is volatile and unstable. Use immediately in Step
3.

Step 3: Chlorination (The Critical Step)

Note: We utilize N-chlorosuccinimide (NCS) with silver catalysis for mild chlorination.
e Setup: Dissolve 2-ethynyl-5-nitrofuran (from Step 2) in acetone (0.1 M).
o Reagents: Add NCS (1.1 eq) and AgNOs (0.05 eq).

e Conditions: Stir at 0°C in the dark for 2 hours.
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« Purification: Filter off succinimide byproduct. Rapid filtration through a short plug of neutral

alumina.

e Storage: Isolate as a solution in DMSO for biological testing. Do not concentrate to dryness.

Biological Evaluation Protocols
Minimum Inhibitory Concentration (MIC)

Objective: Determine potency against standard and resistant strains.

Method: CLSI M07-A10 Broth Microdilution.

Inoculum: 5 x 10> CFU/mL.

Representative Data Format:

Compound Range: 0.06 pg/mL to 64 pg/mL.

Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

Controls: Nitrofurantoin (Reference), DMSO (Vehicle).

Bacterial CNF-1 MIC Nitrofurantoin Fold
) Phenotype

Strain (ng/mL) MIC (pg/mL) Improvement
E. coliATCC -

WT (Sensitive) 2.0 16.0 8x
25922

NDM-1
E. coli NCTC

(Carbapenemase 4.0 32.0 8x
13441

)
S. aureus ATCC

MSSA 0.5 16.0 32x
29213
S. aureus

MRSA 1.0 32.0 32x
USA300
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Cysteine Reactivity Assay (Mechanism Validation)

Objective: Confirm the chloroethynyl group acts as an electrophile (covalent binder).

Protocol:

Incubate CNF-1 (50 uM) with L-Cysteine (500 uM) in PBS (pH 7.4) at 37°C.

Take aliquots at 0, 15, 30, and 60 minutes.

Analyze via LC-MS/MS.

Success Criteria: Disappearance of the CNF-1 parent peak and appearance of the
[M+Cysteine-HCI] adduct mass (+121 Da shift).

Mechanism of Action (MoA) Elucidation

The potency of CNF-1 relies on a "Dual-Warhead" strategy. The following diagram illustrates
the convergence of oxidative damage and covalent alkylation.
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Figure 2: Dual Mechanism of Action of 2-(Chloroethynyl)-5-nitrofuran

Click to download full resolution via product page

Nitroreductase (NTR) Activation Assay

To verify that the nitro group is still accessible to bacterial enzymes despite the alkyne
modification:
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e Enzyme: Purified E. coli NfsA or NfsB (commercially available or recombinant).
e Cofactor: NADPH (100 pM).
e Substrate: CNF-1 (50 uM).

» Detection: Monitor the decrease in absorbance at 340 nm (NADPH oxidation) and 400 nm
(Nitro group reduction).

« Interpretation: Rapid consumption of NADPH confirms CNF-1 is a prodrug activated by
bacterial NTRs.

ADME & Toxicity Profiling (Go/No-Go Criteria)

Given the reactivity of the chloroethynyl group, stability and mutagenicity are the primary risks.

Assay Protocol Summary Acceptance Criteria

Incubate in human/mouse
Plasma Stability plasma for 4h at 37°C. LC-MS

analysis.

t¥2 > 60 mins (Must survive

systemic circulation).

) Incubate with 5mM Glutathione  t% > 15 mins (Avoids rapid
GSH Half-life ) ) o ) )
(physiological mimic). systemic depletion).

Critical: Nitrofurans are

o inherently mutagenic. CNF-1
Salmonella typhimurium
Ames Test ] must not exceed parent drug
(TA98/TA100) +/- S9 fraction. , , o
(Nitrofurantoin) mutagenicity

index.

CC50 > 50 pg/mL (Selectivity

Cytotoxicity HepG2 cell line (MTS assay). Index > 10)

Troubleshooting & Optimization

e Issue: Low Yield in Chlorination Step.

o Cause: Polymerization of the ethynyl intermediate.
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o Solution: Ensure the reaction is strictly at 0°C and in the dark. Use freshly recrystallized
NCS.

 Issue: High Cytotoxicity.
o Cause: Non-specific alkylation of mammalian proteins.

o Solution: Introduce steric bulk near the furan ring (e.g., a methyl group at the 3- or 4-
position) to tune the electrophilicity of the alkyne.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b8694481#development-of-2-chloroethynyl-5-
nitrofuran-based-antibacterial-agents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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